PHA-543613 hydrochloride is a synthetic, selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , ] This receptor subtype is a member of the nicotinic acetylcholine receptor family, which are ligand-gated ion channels found in the central and peripheral nervous systems. [, , , , , ] PHA-543613 hydrochloride exhibits high selectivity for α7nAChRs over other nAChR subtypes. [, , , , , ] Due to its selectivity, PHA-543613 hydrochloride serves as a valuable tool in investigating the physiological and pathological roles of α7nAChRs. [, , , , , ]
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride, commonly referred to as PHA-543,613 hydrochloride, is a chemical compound that acts as a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cognitive deficits associated with schizophrenia. The compound is characterized by its ability to penetrate the blood-brain barrier rapidly and exhibit high oral bioavailability in animal models, making it a candidate for further pharmacological studies.
PHA-543,613 hydrochloride was first reported in the literature by Wishka et al. in 2006, where its synthesis and structure-activity relationship were detailed. The compound belongs to the class of azabicyclic compounds and is classified as a nicotinic acetylcholine receptor agonist. Its systematic name reflects its complex molecular structure, which includes a bicyclic amine and a furo[2,3-c]pyridine moiety.
The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide involves several key steps:
The detailed synthetic route is outlined in various patents and publications that describe modifications to improve yield and selectivity for the desired stereoisomer .
The molecular formula of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride is C15H17N3O2·HCl. The structure features:
The compound has a molecular weight of approximately 287.77 g/mol and exhibits specific stereochemistry at the bicyclic center, which is crucial for its biological activity .
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide undergoes various chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships .
PHA-543,613 acts primarily as an agonist at the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR). Upon binding to this receptor:
The efficacy of PHA-543,613 has been demonstrated in various animal models assessing cognitive performance and sensory gating .
PHA-543,613 hydrochloride is typically presented as a white to off-white crystalline solid with good solubility in water due to the presence of the hydrochloride salt form.
Key chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize purity and confirm structure .
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride has significant potential applications in scientific research:
The molecular architecture of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (designated PHA-543,613) was engineered to selectively activate α7 neuronal nicotinic acetylcholine receptors (α7 nAChRs), a critical target for cognitive enhancement in neuropsychiatric disorders. The compound features a furopyridine carboxamide headgroup linked to a 3R-azabicyclooctane pharmacophore, creating a high-affinity interaction with the orthosteric binding site of α7 nAChRs [1] [6]. This configuration mimics endogenous acetylcholine while resisting hydrolysis by acetylcholinesterase, enabling prolonged receptor modulation [1].
Key structural attributes underpinning receptor specificity include:
Table 1: Molecular Design Features of PHA-543,613
Structural Component | Pharmacological Role | Biochemical Interaction |
---|---|---|
(3R)-1-Azabicyclo[2.2.2]oct-3-yl | Stereoselective anchoring | Hydrophobic pocket occupancy |
Furo[2,3-c]pyridine-5-carboxamide | Bioisosteric nicotine mimic | π-π stacking with TyrC191 |
Carboxamide linker | Hydrogen-bond donor/acceptor | Bonding with TrpB148 |
Computational modeling confirmed the compound's binding mode aligns with "agonist trigger" requirements for α7 nAChR activation: protonation of the azabicyclic nitrogen facilitates cation-π interactions, while the fused heteroaromatic system enables optimal charge distribution during channel gating [1] [10]. This rational design yielded nanomolar affinity (Ki = 15 nM) and >100-fold selectivity over other nicotinic receptor subtypes (α4β2, α3β4) [1] [6].
Lead optimization of PHA-543,613 focused on enhancing blood-brain barrier (BBB) penetration, metabolic stability, and receptor selectivity through systematic structure-activity relationship (SAR) studies. Initial candidates demonstrated high α7 binding affinity but suboptimal pharmacokinetics, prompting strategic modifications:
Table 2: Lead Optimization Parameters for PHA-543,613 Development
Parameter | Initial Lead | Optimized PHA-543,613 | Improvement Factor |
---|---|---|---|
α7 nAChR IC₅₀ | 58 nM | 6.4 nM | 9x |
Plasma t₁/₂ (rat) | 1.2 hr | 3.8 hr | 3.2x |
Brain Penetration (AUC₀₋₂₄) | 112 ng·hr/g | 487 ng·hr/g | 4.3x |
Oral Bioavailability | 18% | 72% | 4x |
Selectivity (α4β2/α7) | 27-fold | 112-fold | 4.1x |
Critical physicochemical properties aligned with CNS drug design principles were achieved: topological polar surface area = 52 Ų (<76 Ų threshold), molecular weight = 287.34 g/mol (<450 g/mol), and moderate lipophilicity (cLogP = 1.9) [10]. These modifications yielded a compound with rapid brain penetration (Tₘₐₓ = 15 min post-IV) and high oral bioavailability (72% in rats), enabling robust in vivo efficacy testing [1].
PHA-543,613 demonstrated compelling efficacy across cognitive deficit models relevant to schizophrenia pathology, establishing key validation milestones:
Table 3: Preclinical Validation Timeline of PHA-543,613
Year | Model System | Cognitive Domain | Key Outcome |
---|---|---|---|
2006 | DBA/2 mice | Sensory Gating | Normalized P50 suppression deficit at 1 mg/kg |
2007 | Sprague-Dawley rats | Episodic Memory | Increased discrimination index (d2) in novel object recognition |
2008 | MK-801-treated rats | Working Memory | Reversed T-maze deficits at 3 mg/kg |
These findings established the compound as a tool molecule for probing α7 pharmacology, with sensory gating restoration providing particularly strong predictive validity for schizophrenia cognition enhancement [1] [8]. The consistent in vivo efficacy across species (mice, rats) and cognition paradigms supported the clinical potential of α7 nAChR agonists for addressing core cognitive deficits in schizophrenia that remain unaddressed by conventional antipsychotics [4] [8].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7